Superior Binding Kinetics and Tighter Inhibition Compared to Monastrol
S-Trityl-L-cysteine demonstrates significantly tighter binding to the human kinesin Eg5 compared to the classic tool compound monastrol, a difference driven by both faster association and slower dissociation kinetics. In head-to-head kinetic analyses, STLC exhibited an ~8-fold faster association rate constant (6.1 μM⁻¹s⁻¹) and an ~4-fold slower release rate constant (3.6 s⁻¹) than monastrol (0.78 μM⁻¹s⁻¹ and 15 s⁻¹, respectively) [1]. This translates to a markedly lower apparent inhibition constant (Ki,app) for STLC, estimated at <150 nM under physiological salt conditions, while monastrol's Ki,app is considerably higher . This kinetic advantage is a primary driver of STLC's superior potency in cellular assays.
| Evidence Dimension | Eg5 Inhibition Kinetics |
|---|---|
| Target Compound Data | k_on = 6.1 μM⁻¹s⁻¹; k_off = 3.6 s⁻¹; Ki,app < 150 nM (300 mM NaCl) |
| Comparator Or Baseline | Monastrol: k_on = 0.78 μM⁻¹s⁻¹; k_off = 15 s⁻¹ |
| Quantified Difference | ~8-fold faster association, ~4-fold slower dissociation for STLC |
| Conditions | In vitro kinetic assays using purified recombinant human Eg5 motor domain; Ki,app estimated at 300 mM NaCl |
Why This Matters
Faster on-rate and slower off-rate ensure rapid, sustained target engagement in dynamic cellular environments, making STLC a more reliable tool for time-sensitive mitotic studies where monastrol's weaker binding may lead to incomplete or reversible phenotypes.
- [1] Skoufias, D. A., DeBonis, S., Saoudi, Y., Lebeau, L., Crevel, I., Cross, R., Wade, R. H., Hackney, D., & Kozielski, F. (2006). S-Trityl-L-cysteine Is a Reversible, Tight Binding Inhibitor of the Human Kinesin Eg5 That Specifically Blocks Mitotic Progression. Journal of Biological Chemistry, 281(26), 17559–17569. View Source
